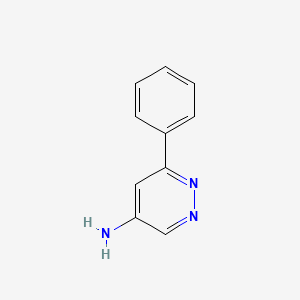

6-Phenylpyridazin-4-amine

説明

6-Phenylpyridazin-4-amine is a chemical compound with the molecular formula C10H9N3 . It is used for research purposes and is not intended for drug or household use .

Synthesis Analysis

The synthesis of 6-Phenylpyridazin-4-amine and its derivatives has been a subject of research. For instance, several new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones were synthesized and evaluated for in vivo anti-inflammatory and analgesic activities . Another study proposed the solubility data and solution thermodynamic properties of the cardiovascular agent 6-phenylpyridazin-3(2H)-one .Molecular Structure Analysis

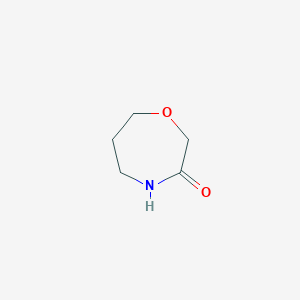

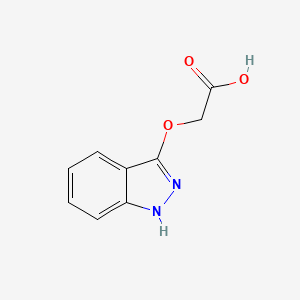

The molecular structure of 6-Phenylpyridazin-4-amine consists of a pyridazine ring with a phenyl group at the 6-position and an amine group at the 4-position . The molecular weight of this compound is 171.2 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Phenylpyridazin-4-amine include a density of 1.2±0.1 g/cm3, boiling point of 403.0±25.0 °C at 760 mmHg, and a molar refractivity of 51.3±0.3 cm3 . It also has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用

Photophysical and Electrochemical Properties

- 6-Phenylpyridazin-4-amine derivatives, specifically Pt(II) acetylide complexes, exhibit significant photophysical and electrochemical properties. These complexes are brightly emissive in solutions and solid states, attributed to a (3)MLCT transition. They also show rapid oxidative and reductive quenching rates, which are essential in understanding light-induced electronic processes (Schneider et al., 2009).

Anticancer Activities

- Compounds derived from 6-Phenylpyridazin-4-amine have been synthesized with enhanced biological activities and tested for anticancer activities against prostate cancer cell lines. These studies are pivotal in the development of new anticancer drugs (Demirci & Demirbas, 2019).

Anti-Alzheimer and Anti-Cox2 Agents

- Certain derivatives of 6-Phenylpyridazin-4-amine have shown promise as anti-Alzheimer and anti-cox2 reagents. This finding is significant in the pursuit of new treatments for neurodegenerative diseases and inflammation (Attaby et al., 2009).

Antimycobacterial Activity

- Specific alkyl 1‐heteroaryl‐1H‐1,2,3‐triazole‐4‐carboxylates derived from 6-Phenylpyridazin-4-amine exhibit antimycobacterial activity, highlighting their potential in developing treatments against mycobacterial infections (Japelj et al., 2005).

Antihypertensive Activity

- A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to 6-Phenylpyridazin-4-amine, have shown notable antihypertensive activity. These compounds offer a potential pathway for developing new antihypertensive drugs (Bennett et al., 1981).

Photocatalytic Properties

- The introduction of heterocyclic amines, including derivatives of 6-Phenylpyridazin-4-amine, in iodoplumbate hybrids has been studied for their photocatalytic properties. These properties are crucial for applications in visible light photocatalysis (Liu et al., 2015).

Synthesis and Characterization of Derivatives

- Novel synthesis methods for derivatives of 6-Phenylpyridazin-4-amine, such as 4-Aroyl-6-phenylpyridazin-3(2 H)-ones, have been developed. These methods are crucial for creating compounds with potential biological activities (Ismail et al., 1991).

Spin Crossover Complexes

- Polynuclear spin crossover complexes involving 6-Phenylpyridazin-4-amine derivatives have been synthesized and characterized, revealing insights into their magnetic behavior. This research is significant for understanding magnetic properties in materials science (Boldog et al., 2009).

Catalysis and Synthesis

- The use of 6-Phenylpyridazin-4-amine derivatives in catalysis, particularly in the solvent-free synthesis of oxazine derivatives, has been explored. This research is important for developing efficient and environmentally friendly synthetic methods (Thirunarayanan et al., 2014).

Stability Constants in Solvent Systems

- The stability constants of complexes with 6-Phenylpyridazin-4-amine derivatives in different solvents like DMSO have been determined. This study is crucial for understanding the behavior of these complexes in various solvent systems (Grzejdziak et al., 2002).

Synthesis of Functionalized Amines

- Research on the hydrogenolysis of optically pure 6-alkoxy-5,6-dihydro-4H-1,2-oxazines, derivatives of 6-Phenylpyridazin-4-amine, has led to the synthesis of enantioenriched 2-substituted 4-phenylbutylamines. This synthesis is essential for creating optically active amines with potential applications in pharmaceuticals and organic chemistry (Buchholz et al., 2002).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-phenylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-10(13-12-7-9)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYZTXIZHSDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517250 | |

| Record name | 6-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85156-26-9 | |

| Record name | 6-Phenylpyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)

![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)